molecular formula C16H22N4O10 B116752 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate CAS No. 98924-81-3

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate

Cat. No.: B116752
CAS No.: 98924-81-3
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-ALTVCHKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate is a synthetic derivative of glucose. It is characterized by the presence of an azido group attached to the acetylated amino group of the glucose molecule. This compound is often used in biochemical research due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that the azido group in the molecule can react with alkynes in a process called click chemistry . This property allows it to be used as a biochemical tool for labeling and tracking molecules in cells .

Cellular Effects

The cellular effects of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate are largely dependent on its interactions with other biomolecules. The compound’s azido group can react with alkynes present in other molecules, allowing it to form covalent bonds and attach itself to these molecules . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its azido group. This group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction allows the compound to form covalent bonds with other molecules, which can lead to changes in their function or localization .

Temporal Effects in Laboratory Settings

Given its reactivity, it is likely that its effects would be observable shortly after it is introduced into a system

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties. Its ability to form covalent bonds with other molecules could affect its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with other molecules. Its ability to react with alkynes could potentially target it to specific compartments or organelles where these reactions occur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate typically involves the acetylation of 2-amino-2-deoxy-D-glucose followed by the introduction of the azido group. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF.

    Click Chemistry: Copper(I) iodide, alkyne derivatives.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed

    Substitution: Formation of triazole derivatives in click chemistry.

    Reduction: Formation of 2-amino-2-deoxy-D-glucopyranose derivatives.

Scientific Research Applications

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Azidoacetyl)amino]-2-deoxy-D-galactopyranose 1,3,4,6-tetraacetate
  • 2-[(Azidoacetyl)amino]-2-deoxy-D-mannopyranose 1,3,4,6-tetraacetate
  • 2-[(Azidoacetyl)amino]-2-deoxy-D-xylopyranose 1,3,4,6-tetraacetate

Uniqueness

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate is unique due to its specific structural configuration, which allows for selective reactions and applications in glycoscience. Its azido group provides versatility in click chemistry, making it a valuable tool for bioconjugation and molecular labeling .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-ALTVCHKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Ac4GlcNAz (2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate), and how is it used to study bacteria?

A1: Ac4GlcNAz is a modified sugar molecule containing an azide group. It acts as a chemical probe by exploiting the metabolic pathways of bacteria. Bacteria can uptake Ac4GlcNAz and incorporate it into their glycans (sugar structures) through metabolic processes. This incorporation allows researchers to label and study bacterial glycans, which are often involved in pathogenesis and possess unique structures absent in humans [, , , ].

Q2: What types of bacteria have been studied using Ac4GlcNAz?

A2: Ac4GlcNAz has shown promise in studying various bacteria, including:

  • Helicobacter pylori (Hp): This bacterium causes ulcers and gastric cancers. Ac4GlcNAz helped identify O-linked glycans in Hp and was crucial in developing a novel targeting strategy based on Hp's surface glycans [, , ].
  • Akkermansia muciniphila: This bacterium is a mucin-degrading gut microbe. Ac4GlcNAz, along with other azido-monosaccharide derivatives, was successfully incorporated into its surface glycoconjugates [].
  • Other Gut Microbiota: Ac4GlcNAz has been applied in studying other gut bacteria, including Bacteroides fragilis, Anaerostipes rhamnosivorans, Intestimonas butyriciproducens, and Eubacterium hallii, providing insights into their unique carbohydrate metabolism [].
  • Escherichia coli: While challenging, Ac4GlcNAz can be used to label E. coli under specific conditions, offering a way to explore the influence of GlcNAc metabolism on metabolic labeling [].

Q3: What are the advantages of using Ac4GlcNAz for studying bacterial glycans?

A3: Ac4GlcNAz offers several advantages:

  • Selectivity: It primarily targets bacterial glycans, showing limited incorporation into mammalian cell surfaces, allowing for selective targeting of bacteria [, ].
  • Versatility: It can be used with various labeling techniques like the Staudinger ligation and click chemistry, enabling researchers to visualize and analyze labeled glycans [, , ].
  • Non-toxic: Studies show Ac4GlcNAz does not significantly affect the growth or viability of bacteria like A. muciniphila and E. coli, making it suitable for studying live cells [].

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